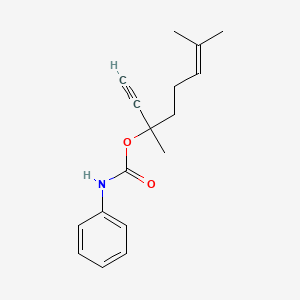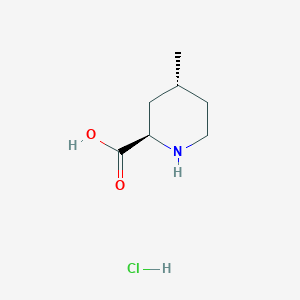
Yixingensin
Vue d'ensemble
Description
Yixingensin is a natural compound that belongs to the chemical family of flavonoids . It is extracted from the herbs of Gynostemma pentaphyllum . The molecular formula of this compound is C23H24O12 .
Molecular Structure Analysis
This compound has a molecular weight of 492.43 . The molecule contains a total of 62 bonds, including 38 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 2 aromatic hydroxyls, and 1 primary alcohol .Physical And Chemical Properties Analysis
This compound appears as a yellow powder . It has a density of 1.7±0.1 g/cm3 . The boiling point is 826.5±65.0 °C at 760 mmHg . The flash point is 285.7±27.8 °C . The exact mass is 492.126770 .Applications De Recherche Scientifique
TCM and Modern Drug Development : BATMAN-TCM, a bioinformatics tool, facilitates the analysis of TCM's molecular mechanisms, which is essential for modern drug development from TCM practices (Liu et al., 2016).
Yixing's Environmental Management : The pilot project in Yixing City focused on interactive governance of water environment, which has implications for environmental health and potentially the sourcing of medicinal ingredients (Otsuka, 2019).
Chloroplast Genome Analysis for Medicinal Plants : The complete chloroplast genome sequence of Gynostemma yixingense, a medicinal plant, was analyzed. Such genomic information is crucial for understanding and identifying medicinal plants, which could be related to the study of compounds like Yixingensin (Wang et al., 2020).
TCM in Treatment of Diseases : A study on identifying potential treatments of COVID-19 from TCM using a data-driven approach highlights the relevance of TCM in treating modern diseases, which could include research on specific compounds like this compound (Ren et al., 2020).
Pharmacological Studies on Herbal Formulas : The study of YIV-906 (PHY906), a TCM formulation, demonstrates the importance of mechanism-based quality control in herbal products, which is relevant for understanding the efficacy of compounds such as this compound (Lam et al., 2018).
Mécanisme D'action
Target of Action
Yixingensin is a flavonoid glycoside derived from Gynostemma pentaphyllum
Mode of Action
The exact mode of action of this compound is not well-documented. As a flavonoid glycoside, it may interact with its targets to modulate their activity, leading to changes in cellular processes. Flavonoids are known for their antioxidant activity , suggesting that this compound may exert its effects by neutralizing harmful free radicals and reducing oxidative stress in cells.
Biochemical Pathways
Given its antioxidant activity , it may influence pathways related to oxidative stress and cellular defense mechanisms
Result of Action
This compound, as a flavonoid glycoside, is known to have antioxidant activity . This suggests that it may protect cells from damage caused by harmful free radicals, which are often implicated in various diseases, including cancer and cardiovascular diseases. By neutralizing these free radicals, this compound may help maintain cellular health and function.
Analyse Biochimique
Biochemical Properties
Yixingensin plays a crucial role in biochemical reactions, particularly in inhibiting melanin production. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit tyrosinase, an enzyme critical for melanin synthesis . This inhibition occurs through the binding of this compound to the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, this compound interacts with other proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, this compound reduces melanin synthesis by downregulating the expression of genes involved in melanin production . Furthermore, this compound’s anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways such as NF-κB . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of tyrosinase, inhibiting its activity and thereby reducing melanin synthesis . It also interacts with other enzymes and proteins involved in inflammatory pathways, leading to the inhibition of pro-inflammatory cytokine production . At the gene expression level, this compound downregulates the expression of genes involved in melanin production and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable for up to two years when stored at the recommended temperature of 4°C and protected from light . Over time, this compound’s inhibitory effects on melanin production and inflammation remain consistent, although long-term studies are needed to fully understand its degradation and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits melanin production and reduces inflammation without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to melanin synthesis and inflammation. It interacts with enzymes such as tyrosinase and other metabolic enzymes, affecting metabolic flux and metabolite levels . These interactions contribute to the compound’s overall biochemical effects and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting melanin production and reducing inflammation .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its inhibitory effects on melanin synthesis and inflammation .
Propriétés
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPVOZGWVGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





